molecular formula C18H17N3O3 B7840923 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone

1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone

Cat. No.: B7840923
M. Wt: 323.3 g/mol
InChI Key: FHODFBPGUBHIJG-UHFFFAOYSA-N
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Description

1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone: is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an acetylphenyl group attached to the quinazoline core, which is further substituted with two methoxy groups at the 6 and 7 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone typically involves the condensation of 4-acetylphenylamine with 6,7-dimethoxyquinazoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is used as a building block in the synthesis of more complex quinazoline derivatives

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways.

Medicine: this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit tyrosine kinases makes it a potential candidate for the treatment of certain types of cancer, such as non-small cell lung cancer and breast cancer.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for the design of molecules with specific biological activities, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, which is a key step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

  • N-(4-Acetylphenyl)-4-aminobenzamide
  • N-(4-Acetylphenyl)-6-methoxyquinazoline-4-amine
  • N-(4-Acetylphenyl)-7-methoxyquinazoline-4-amine

Comparison: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is unique due to the presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring. This structural feature enhances its biological activity and selectivity towards specific molecular targets. In comparison, other similar compounds with different substitution patterns may exhibit varying degrees of activity and selectivity, making this compound a valuable compound for further research and development.

Biological Activity

1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : this compound

The presence of the quinazoline moiety is crucial for its biological activity, as quinazolines are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHepG22.5Inhibition of cell proliferation
Compound BMCF-73.0Induction of apoptosis
Compound CA5491.8Cell cycle arrest

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, which are essential for their anticancer effects .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been documented in various studies. The compound has been tested against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

These results indicate that the compound possesses moderate to significant antibacterial and antifungal activities .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer progression.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Apoptotic Pathways Activation : It activates pathways that lead to programmed cell death in cancer cells.

Study on Anticancer Activity

A study published in 2024 evaluated the anticancer properties of several quinazoline derivatives, including our compound. The results indicated that it significantly inhibited the growth of HepG2 cells with an IC50 value of approximately 2.5 µM, demonstrating its potential as an effective anticancer agent .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of quinazoline derivatives against resistant strains of bacteria and fungi. The study found that the compound exhibited a notable inhibition zone against Candida albicans, suggesting its potential use in treating fungal infections .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11(22)12-4-6-13(7-5-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODFBPGUBHIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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